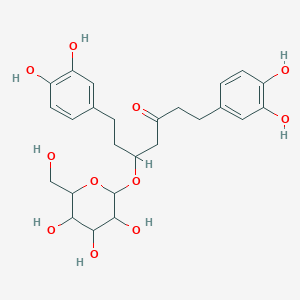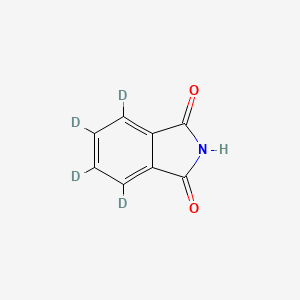
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
Descripción general
Descripción
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that belongs to the JWH series. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 5-chloropentylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for various applications.
Mecanismo De Acción
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system . This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . The compound also disrupts mitochondrial function and activates apoptotic pathways, contributing to its nephrotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
JWH-018 N-(5-chloropentyl) analog: Structurally similar but differs by having chlorine added to the 5 position of the pentyl chain.
MAM2201 N-(5-chloropentyl) analog: Similar structure with chlorine on the terminal carbon of the alkyl group.
Uniqueness
(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is unique due to its specific binding affinities for CB1 and CB2 receptors and its distinct chemical structure, which contributes to its unique pharmacological and toxicological profile.
Propiedades
IUPAC Name |
[1-(5-chloropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPPIQCXPTZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017792 | |
| Record name | MAM-2201 N-(5-chloropentyl) analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445578-25-5 | |
| Record name | JWH-122 N-(5-chloropentyl) analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 N-(5-chloropentyl) analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 N-(5-CHLOROPENTYL) ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GGZ1S2LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)




![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/new.no-structure.jpg)


